4-Fold Increase in α2δ Binding Affinity Over Pregabalin
In a direct head-to-head comparison, the active (3R,4R) enantiomer of 4-methylpregabalin exhibited a binding affinity to the α2δ subunit of voltage-gated calcium channels that was 4 times higher than that of pregabalin [1]. This was determined using a radioligand binding assay that measured the displacement of [3H]gabapentin from porcine brain membranes [2].
| Evidence Dimension | α2δ Calcium Channel Binding Affinity |
|---|---|
| Target Compound Data | 4-fold higher binding affinity relative to pregabalin |
| Comparator Or Baseline | Pregabalin (baseline affinity) |
| Quantified Difference | 4x increase in binding affinity |
| Conditions | [3H]gabapentin displacement assay using pig brain membranes |
Why This Matters
Superior target engagement at lower concentrations directly translates to enhanced potency in vivo, making it a more sensitive tool for probing α2δ-mediated mechanisms.
- [1] 4-Methylpregabalin. Wikipedia. Accessed 2024. View Source
- [2] Belliotti TR, et al. J Med Chem. 2005 Apr 7;48(7):2294-307. View Source
